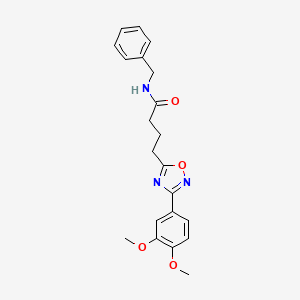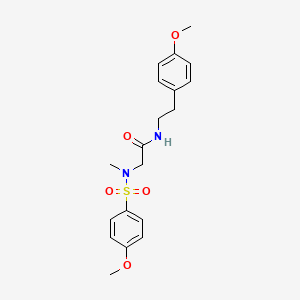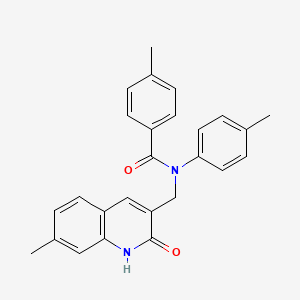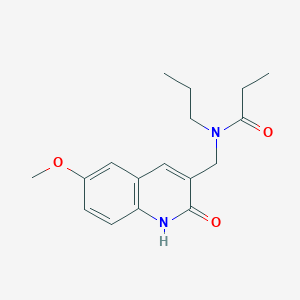
1-((3,4-dimethoxyphenyl)sulfonyl)-N-ethylpiperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((3,4-dimethoxyphenyl)sulfonyl)-N-ethylpiperidine-4-carboxamide, also known as Deltarasin, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. Deltarasin has been shown to inhibit the prenylation of RAS proteins, which are commonly mutated in various types of cancer.
科学研究应用
1-((3,4-dimethoxyphenyl)sulfonyl)-N-ethylpiperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. RAS proteins are frequently mutated in various types of cancer, and their prenylation is essential for their activation. 1-((3,4-dimethoxyphenyl)sulfonyl)-N-ethylpiperidine-4-carboxamide has been shown to inhibit the prenylation of RAS proteins, thereby preventing their activation and proliferation of cancer cells. In addition to cancer treatment, 1-((3,4-dimethoxyphenyl)sulfonyl)-N-ethylpiperidine-4-carboxamide has also been studied for its potential use in treating cardiovascular diseases, as RAS proteins also play a role in cardiovascular function.
作用机制
1-((3,4-dimethoxyphenyl)sulfonyl)-N-ethylpiperidine-4-carboxamide works by inhibiting the prenylation of RAS proteins, which is essential for their activation. Prenylation involves the addition of a lipid group to the C-terminus of RAS proteins, which allows them to bind to cell membranes and activate downstream signaling pathways. By inhibiting this process, 1-((3,4-dimethoxyphenyl)sulfonyl)-N-ethylpiperidine-4-carboxamide prevents the activation of RAS proteins and subsequently inhibits the proliferation of cancer cells.
Biochemical and Physiological Effects:
1-((3,4-dimethoxyphenyl)sulfonyl)-N-ethylpiperidine-4-carboxamide has been shown to have significant biochemical and physiological effects in various types of cancer cells. Studies have shown that 1-((3,4-dimethoxyphenyl)sulfonyl)-N-ethylpiperidine-4-carboxamide inhibits the proliferation of cancer cells in vitro and in vivo, and also induces apoptosis in cancer cells. In addition to its anti-cancer effects, 1-((3,4-dimethoxyphenyl)sulfonyl)-N-ethylpiperidine-4-carboxamide has also been shown to improve cardiovascular function in animal models.
实验室实验的优点和局限性
One of the main advantages of 1-((3,4-dimethoxyphenyl)sulfonyl)-N-ethylpiperidine-4-carboxamide is its specificity for RAS proteins, which makes it a promising candidate for cancer treatment. However, one of the limitations of 1-((3,4-dimethoxyphenyl)sulfonyl)-N-ethylpiperidine-4-carboxamide is its low solubility in water, which can make it challenging to use in certain lab experiments. Additionally, 1-((3,4-dimethoxyphenyl)sulfonyl)-N-ethylpiperidine-4-carboxamide is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.
未来方向
There are several potential future directions for research on 1-((3,4-dimethoxyphenyl)sulfonyl)-N-ethylpiperidine-4-carboxamide. One area of interest is the development of more effective delivery methods to improve its solubility and bioavailability. Additionally, more research is needed to fully understand the mechanism of action of 1-((3,4-dimethoxyphenyl)sulfonyl)-N-ethylpiperidine-4-carboxamide and its potential applications in other diseases beyond cancer and cardiovascular diseases. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of 1-((3,4-dimethoxyphenyl)sulfonyl)-N-ethylpiperidine-4-carboxamide in humans.
合成方法
The synthesis of 1-((3,4-dimethoxyphenyl)sulfonyl)-N-ethylpiperidine-4-carboxamide involves several steps, including the reaction of 3,4-dimethoxybenzene with ethyl magnesium bromide to form the corresponding Grignard reagent. This reagent is then reacted with piperidine-4-carboxylic acid to form the corresponding carboxamide. The final step involves the reaction of the carboxamide with p-toluenesulfonyl chloride to form 1-((3,4-dimethoxyphenyl)sulfonyl)-N-ethylpiperidine-4-carboxamide.
属性
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-N-ethylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-4-17-16(19)12-7-9-18(10-8-12)24(20,21)13-5-6-14(22-2)15(11-13)23-3/h5-6,11-12H,4,7-10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDWYJWPEJOBMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethoxyphenyl)sulfonyl-N-ethylpiperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(2,5-dimethoxyphenyl)-N-(diphenylmethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711392.png)


![2-phenyl-N'-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]acetohydrazide](/img/structure/B7711423.png)




![4-oxo-4-((1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)butanoic acid](/img/structure/B7711459.png)

